N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1207013-22-6
VCID: VC6781398
InChI: InChI=1S/C21H15ClFN3O2S/c22-17-4-2-1-3-14(17)9-24-18(27)10-26-12-25-19-16(11-29-20(19)21(26)28)13-5-7-15(23)8-6-13/h1-8,11-12H,9-10H2,(H,24,27)
SMILES: C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)Cl
Molecular Formula: C21H15ClFN3O2S
Molecular Weight: 427.88

N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

CAS No.: 1207013-22-6

VCID: VC6781398

Molecular Formula: C21H15ClFN3O2S

Molecular Weight: 427.88

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide - 1207013-22-6

Description

N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound with potential applications in pharmaceutical and chemical research. This compound is characterized by its unique molecular structure, which integrates elements of thienopyrimidine and acetamide frameworks. Its systematic exploration is essential for understanding its chemical properties, biological activity, and potential applications.

Synthesis and Structural Elucidation

While specific synthesis protocols for this compound were not directly available in the reviewed sources, related thienopyrimidine derivatives have been synthesized using chloroacetyl derivatives and mercaptonicotinonitrile intermediates under basic conditions . Structural elucidation typically involves techniques such as:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C spectra confirm the presence of functional groups.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies characteristic bonds such as C=O and N-H.

These methods are critical in confirming the integrity of the synthesized compound.

Biological Significance

Although specific biological studies on N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide were not found, structurally related compounds exhibit significant pharmacological activities:

  • Antimicrobial Properties: Thienopyrimidine derivatives have demonstrated potent activity against Gram-positive and Gram-negative bacteria, as well as fungi .

  • Anticancer Activity: Similar compounds have shown efficacy against human tumor cell lines, particularly breast adenocarcinoma cells (MCF7), through mechanisms such as enzyme inhibition or DNA intercalation .

  • Anti-inflammatory Potential: Docking studies suggest that related molecules may inhibit enzymes like 5-lipoxygenase (5-LOX), making them candidates for anti-inflammatory drug development .

These findings suggest that the compound under study could possess similar bioactivities, warranting further experimental validation.

Molecular Docking Studies

Molecular docking provides insights into the interaction of compounds with biological targets. For structurally similar compounds:

  • Binding affinities to enzymes or receptors are evaluated using software like Schrödinger.

  • Key interactions involve hydrogen bonding, hydrophobic interactions, and π-stacking with active site residues.

Such studies are crucial for predicting biological activity and optimizing drug design .

Applications and Future Directions

The potential applications of N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide include:

  • Drug Development: As a lead compound for antimicrobial or anticancer agents.

  • Chemical Probes: For studying enzyme inhibition or receptor binding.

  • Material Science: As a precursor for advanced organic materials.

Future research should focus on:

  • Developing reliable synthesis methods.

  • Conducting in vitro and in vivo biological assays.

  • Exploring structure-activity relationships (SAR) to enhance efficacy.

CAS No. 1207013-22-6
Product Name N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Molecular Formula C21H15ClFN3O2S
Molecular Weight 427.88
IUPAC Name N-[(2-chlorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Standard InChI InChI=1S/C21H15ClFN3O2S/c22-17-4-2-1-3-14(17)9-24-18(27)10-26-12-25-19-16(11-29-20(19)21(26)28)13-5-7-15(23)8-6-13/h1-8,11-12H,9-10H2,(H,24,27)
Standard InChIKey NVLXPCRGBRJEHX-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)Cl
Solubility not available
PubChem Compound 45498998
Last Modified Aug 18 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator